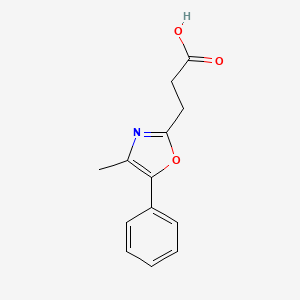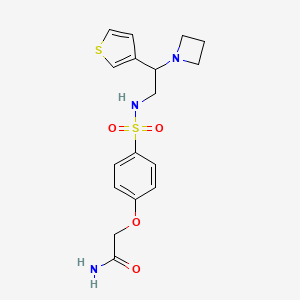![molecular formula C19H18ClN3O3 B2805344 1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891110-49-9](/img/structure/B2805344.png)
1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea, also known as ACPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a urea derivative and is known to exhibit a number of biochemical and physiological effects.
Scientific Research Applications
Electronic and Optical Properties
A computational study on a similar chalcone derivative highlighted its promising electro-optic properties, which could be relevant for the compound if it shares similar structural features. This derivative exhibited significant second and third harmonic generation values, indicating potential applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018).
Pharmacological Applications
Although direct research on 1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea's pharmacological applications is limited, related compounds have been studied for their effects on CB1 receptor modulation in the cerebellum. Such compounds could offer new therapeutic alternatives for treating central nervous system diseases (Wang et al., 2011). Additionally, diaryl ureas, which share a structural motif, have shown significant antiproliferative effects against cancer cell lines, suggesting potential anticancer applications (Feng et al., 2020).
Material Science
In material science, the synthesis and properties of certain urea derivatives have been explored, demonstrating potential as high energetic materials or in applications requiring specific molecular structures for performance enhancement. The study on the synthesis and properties of 1,1,1-trinitroprop-2-yl urea, carbamate, and nitrocarbamate outlines their potential as dense oxidizers (Axthammer et al., 2016).
properties
IUPAC Name |
1-(3-acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(24)13-3-2-4-15(9-13)21-19(26)22-16-10-18(25)23(11-16)17-7-5-14(20)6-8-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJYULKEKAVIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2805263.png)


![2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2805267.png)

![5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2805272.png)

![8-(2-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805275.png)
![3-[(2-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2805276.png)
![Methyl 2-amino-2-[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2805279.png)


